molecular formula C11H15NO3 B3057089 Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI) CAS No. 76570-49-5

Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B3057089
CAS No.: 76570-49-5
M. Wt: 209.24 g/mol
InChI Key: DENBTQJQFYSSDU-UHFFFAOYSA-N
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Description

Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) is a carbamate derivative characterized by a phenoxy group attached to the carbamic acid backbone and a tert-butyl (1,1-dimethylethyl) ester moiety. Carbamates of this class are widely used in organic synthesis as protective groups for amines, intermediates in pharmaceutical manufacturing, and stabilizers in agrochemicals. The tert-butyl group enhances steric protection, improving stability under acidic or basic conditions.

Properties

IUPAC Name

tert-butyl N-phenoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)14-10(13)12-15-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENBTQJQFYSSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439600
Record name AG-H-05601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76570-49-5
Record name AG-H-05601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Phenoxycarbamic Acid with Tert-Butanol

The most straightforward route involves the direct condensation of phenoxycarbamic acid with tert-butanol under acidic catalysis. This method leverages Fischer esterification mechanics, where the carbamic acid’s hydroxyl group nucleophilically attacks the tert-butanol’s alcohol moiety.

Procedure :
Phenoxycarbamic acid (1.0 equiv) is dissolved in anhydrous toluene, followed by the addition of tert-butanol (1.2 equiv) and concentrated sulfuric acid (0.1 equiv). The mixture is refluxed at 110°C for 12–16 hours under nitrogen. Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Key Data :

  • Yield : 68–75%
  • Catalyst : H₂SO₄
  • Solvent : Toluene
  • Temperature : 110°C

This method’s efficiency is limited by equilibrium dynamics, necessitating excess tert-butanol to drive completion. Side reactions, such as tert-butyl ether formation, are mitigated by controlled stoichiometry and inert atmospheres.

Carbamate Formation via Isocyanate Intermediates

An alternative pathway involves synthesizing phenyl isocyanate first, followed by its reaction with tert-butanol. This two-step process avoids equilibrium constraints and enhances regioselectivity.

Step 1: Synthesis of Phenyl Isocyanate
Phenylamine (1.0 equiv) is treated with phosgene (1.5 equiv) in dichloromethane at 0°C, yielding phenyl isocyanate. Excess phosgene is removed under reduced pressure.

Step 2: Reaction with Tert-Butanol
Phenyl isocyanate (1.0 equiv) is reacted with tert-butanol (1.1 equiv) in dry diethyl ether at 25°C for 6 hours. The product precipitates as a white solid, isolated via filtration and recrystallized from ethanol.

Key Data :

  • Overall Yield : 72–80%
  • Solvent : Diethyl ether
  • Temperature : 25°C

While hazardous due to phosgene’s toxicity, this method achieves high purity (>95% by HPLC) and is scalable for industrial applications.

Coupling Reagent-Mediated Synthesis

Modern approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carbamic acid, facilitating tert-butanol coupling under mild conditions.

Procedure :
Phenoxycarbamic acid (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dichloromethane (DCM). After 30 minutes of activation, tert-butanol (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added. The reaction proceeds at 25°C for 4 hours, followed by aqueous workup and column purification.

Key Data :

  • Yield : 82–88%
  • Solvent : DCM
  • Temperature : 25°C

This method’s superiority lies in its rapid kinetics and minimal side products, making it ideal for lab-scale synthesis.

Protection-Deprotection Strategies

For substrates sensitive to acidic conditions, tert-butyl carbamates are introduced via protecting-group chemistry. Here, a phenoxyamine intermediate is transiently protected with a tert-butoxycarbonyl (Boc) group.

Procedure :
Phenoxyamine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP, 0.1 equiv). After 12 hours at 25°C, the Boc-protected amine is isolated and hydrolyzed under basic conditions (NaOH, 1M) to yield the target carbamate.

Key Data :

  • Yield : 78–85%
  • Solvent : THF
  • Catalyst : DMAP

This method’s modularity allows integration into multi-step syntheses, particularly for pharmaceutical intermediates.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Purity (%) Scalability
Direct Esterification 68–75 12–16 h 90–92 Moderate
Isocyanate Intermediate 72–80 6 h (Step 2) 95–98 High
EDCI/HOBt Coupling 82–88 4 h 93–96 High
Protection-Deprotection 78–85 12 h 91–94 Moderate

The EDCI/HOBt method emerges as the most efficient, balancing yield and reaction time. Industrial settings may favor the isocyanate route despite its hazards, owing to superior purity.

Chemical Reactions Analysis

Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Carbamic acid derivatives, including phenoxy esters, have garnered attention for their potential therapeutic applications. Notably:

  • Respiratory Diseases : Research indicates that phenoxyacetic acid derivatives can modulate the activity of the CRTH2 receptor, which is implicated in respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). These compounds could serve as potential treatments by mitigating inflammation and airway hyper-responsiveness .
  • Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition and protein modification. This application is critical for drug development, particularly in designing inhibitors that target specific enzymes involved in disease pathways.

Agrochemical Applications

In the agricultural sector, carbamic acid derivatives are used to produce various agrochemicals:

  • Pesticides : The ester form of carbamic acid is often employed in the synthesis of herbicides and insecticides. These compounds are designed to disrupt pest physiology or inhibit growth, thereby improving crop yields .

Case Study 1: Anti-inflammatory Properties

A study published in a pharmaceutical journal explored the anti-inflammatory effects of phenoxyacetic acid derivatives. The research demonstrated that these compounds significantly reduced inflammation markers in animal models of asthma. The findings suggest that carbamic acid derivatives could be developed into effective treatments for managing chronic respiratory diseases.

Case Study 2: Agrochemical Efficacy

In another study focusing on agricultural applications, researchers evaluated the efficacy of carbamic acid-based pesticides against common agricultural pests. The results indicated a high level of effectiveness in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Data Table: Comparative Analysis of Carbamic Acid Derivatives

Compound NameApplication AreaKey Findings
Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI)PharmaceuticalsPotential treatment for asthma and COPD
Phenoxyacetic acid derivativesPharmaceuticalsModulation of CRTH2 receptor activity
Carbamic acid-based pesticidesAgrochemicalsEffective pest control with reduced toxicity

Mechanism of Action

The mechanism of action of carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues, thereby blocking the enzyme’s activity. The compound may also interact with proteins and other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of carbamic acid tert-butyl esters, highlighting substituent-driven differences in properties, applications, and hazards:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications Hazards (GHS Classification)
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester (9CI) 1,2,3,4-Tetrahydro-8-quinolinyl 137469-86-4 C₁₄H₂₀N₂O₂ 248.32 Chemical synthesis intermediates Acute toxicity (Oral, Cat. 4); Skin corrosion (Cat. 2); Respiratory irritation (Cat. 3)
Carbamic acid, [(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester (9CI) Methylsulfonyloxy 219844-41-4 C₆H₁₃NO₅S 211.24 Sulfonation reactions; protecting groups No hazard data available
Carbamic acid, (2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI) 2-Cyano-4-pyridinyl 262295-94-3 C₁₁H₁₃N₃O₂ 219.24 Pharmaceutical intermediates XLogP3: 1.5; Moderate lipophilicity
N-tert-Butoxycarbonyl-L-leucinal L-Leucinal (formyl-3-methylbutyl) - C₁₁H₂₁NO₃ 215.29 Asymmetric synthesis; chiral building blocks No direct hazard data; standard lab precautions advised
Carbamic acid, (2-hydroxy-1,1-dimethylethoxy)-, 1,1-dimethylethyl ester (9CI) 2-Hydroxy-1,1-dimethylethoxy 211812-04-3 C₉H₁₉NO₄ 205.25 Hydroxyl protection in peptides No hazard data available

Structural and Functional Differences

  • Substituent Impact on Reactivity: Phenoxy vs. Sulfonyloxy vs. Cyano Groups: The methylsulfonyloxy group (CAS 219844-41-4) enhances electrophilicity for nucleophilic substitutions, whereas the cyano group (CAS 262295-94-3) participates in click chemistry or hydrogen bonding .
  • Steric and Electronic Effects: Bulky substituents like tetrahydroquinolinyl increase steric hindrance, slowing hydrolysis rates compared to smaller groups like methylsulfonyloxy. Electron-withdrawing groups (e.g., cyano) reduce the electron density of the carbamate carbonyl, altering its susceptibility to nucleophilic attack .

Notes

Data Limitations: Direct information on the phenoxy-substituted target compound is absent in the provided evidence. Comparisons are inferred from structurally related carbamates.

Commercial Availability : Carbamates with diverse substituents are available via suppliers such as ECHEMI and Indagoo, indicating robust synthetic accessibility .

Research Directions: Further studies on the phenoxy variant should focus on substituent-specific reactivity and toxicity profiling.

Biological Activity

Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of approximately 209.24 g/mol. This compound is recognized for its various applications in organic synthesis and biological studies, particularly in enzyme inhibition and protein modification.

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 209.2417 g/mol
  • CAS Number : 76570-49-5

Preparation Methods

The synthesis of this compound typically involves the reaction of phenoxyacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions. This method minimizes hydrolysis and maximizes yield.

Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) acts primarily as an enzyme inhibitor. Its mechanism involves forming covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can lead to significant modifications in protein function and cellular pathways.

Enzyme Inhibition Studies

Research indicates that carbamic acid derivatives can inhibit various enzymes, which is critical for understanding their potential therapeutic applications. The specific enzymes targeted by this compound and its derivatives include:

  • Acetylcholinesterase : Inhibition can lead to increased levels of acetylcholine, affecting neurotransmission.
  • Cytochrome P450 enzymes : These are involved in drug metabolism and can be inhibited by carbamate compounds, impacting pharmacokinetics.

Case Studies

  • Enzyme Inhibition : A study demonstrated that carbamic acid derivatives effectively inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Protein Modification : Research has shown that carbamic acid esters can modify protein structures, leading to altered biological activity. This was evidenced in experiments where the esterified proteins exhibited different binding affinities compared to their unmodified counterparts.

Scientific Research Applications

Carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) has several notable applications:

  • Organic Synthesis : Used as an intermediate in the synthesis of various organic compounds.
  • Biochemical Studies : Investigated for its role in enzyme inhibition and protein interactions.
  • Pharmaceutical Development : Explored as a potential lead compound for developing new drugs targeting specific enzymes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Carbamic acid, phenyl-, 1-methylethyl esterStructureSimilar enzyme inhibition properties but different specificity
Carbamic acid, [[4-(4-pyridinyl)phenyl]methyl]-, 1,1-dimethylethyl esterStructureDistinct biological activity due to pyridinyl group

Q & A

Q. What synthetic methodologies are recommended for preparing carbamic acid, phenoxy-, 1,1-dimethylethyl ester (9CI) with high stereoselectivity?

  • Methodological Answer : Stereoselective synthesis can be achieved using sodium borohydride as a reducing agent in a solvent system combining alcohols (e.g., methanol) and halogenated solvents (e.g., dichloromethane) at controlled temperatures (-15°C to 0°C). This approach minimizes racemization and enhances chiral purity (>99%) by stabilizing intermediates through solvent polarity effects .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm structural integrity, with emphasis on resolving peaks for the phenoxy and tert-butyl groups.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validate molecular weight and detect impurities.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity under reversed-phase conditions using a C18 column and UV detection at 254 nm .

Q. What are the critical safety precautions for handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Refer to GHS hazard classifications (e.g., acute toxicity, skin irritation) for tailored protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Test polar aprotic solvents (e.g., THF) to enhance reducing agent (NaBH4_4) activity.
  • Temperature Gradients : Perform kinetic studies between -20°C and 10°C to identify ideal reaction rates.
  • Catalyst Screening : Evaluate chiral auxiliaries (e.g., BINOL-derived catalysts) to improve stereochemical outcomes .

Q. What strategies are recommended for resolving enantiomers or confirming chiral purity?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) Spectroscopy : Correlate optical activity with enantiomeric ratios.
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures .

Q. How should researchers interpret conflicting NMR data for this compound?

  • Methodological Answer :
  • Solvent Artifacts : Check for deuterated solvent interactions (e.g., DMSO-d6_6 may broaden peaks).
  • Dynamic Effects : Use variable-temperature NMR to identify conformational equilibria in the carbamate group.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the phenoxy and tert-butyl moieties .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct accelerated degradation studies at 40°C–60°C to assess shelf life.
  • Moisture Sensitivity : Store under inert gas (N2_2 or Ar) with desiccants (e.g., silica gel).
  • Light Exposure : Use amber vials to prevent photodegradation of the phenoxy group .

Q. How should researchers address discrepancies in reported toxicity data for structurally similar carbamates?

  • Methodological Answer :
  • In Silico Modeling : Predict toxicity using QSAR models (e.g., ECOSAR) to compare substituent effects.
  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to validate acute toxicity thresholds.
  • Environmental Impact : Follow OECD guidelines for biodegradation testing to inform disposal protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Carbamic acid,phenoxy-, 1,1-dimethylethyl ester (9CI)

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